molecular formula C9H7FN2 B1374274 4-(2-fluorophenyl)-1H-pyrazole CAS No. 1037828-70-8

4-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1374274
CAS No.: 1037828-70-8
M. Wt: 162.16 g/mol
InChI Key: YNFMOAIXQYPMME-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group at the 4-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 2-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

    Hydrazine Derivative Route:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, depending on the conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity through interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)piperazine
  • 4-(2-fluorophenyl)-1,3,5-triazin-2-amine
  • 4-(2-fluorophenyl)pyridazinone

Uniqueness

4-(2-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

4-(2-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMOAIXQYPMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037828-70-8
Record name 4-(2-fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.08 ml of N,N-dimethylformamide was slowly added dropwise to 11.03 ml of POCl3 were at 0-5° C. while stirring and, after about 5 minutes a solution of 2-fluorophenylacetic acid (6 g, 38.9 mmol) in 20 ml of N,N-dimethylformamide was added dropwise. The mixture was then heated at 70° C. for about 17 hours. The mixture was subsequently quenched with ice-water and the mixture was made alkaline by adding NaOH. The resulting solid was filtered off, the solution was extracted with dichloromethane, and the organic phase was dried and concentrated. The oil obtained in this way was directly dissolved in 50 ml of ethanol. 7.3 ml of hydrazine hydrate were added, and the reaction mixture was heated at 55° C. for 3 hours. After the reaction was complete, the solvent was evaporated and the remaining solid was stirred with water and then dried. 2.65 g of 4-(2-fluorophenyl)-1H-pyrazole were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.03 mL
Type
reactant
Reaction Step Three
Quantity
11.08 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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